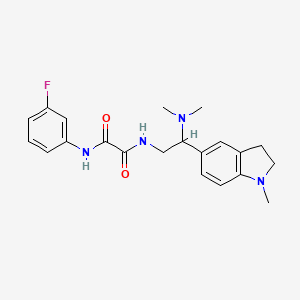

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O2/c1-25(2)19(14-7-8-18-15(11-14)9-10-26(18)3)13-23-20(27)21(28)24-17-6-4-5-16(22)12-17/h4-8,11-12,19H,9-10,13H2,1-3H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIHENDUCCSFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article synthesizes available research findings, including its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 398.5 g/mol. It features an oxalamide functional group, which is often associated with various biological activities. The presence of the dimethylamino group and the indoline moiety contributes significantly to its chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H27FN4O2 |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 922035-70-9 |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as a ligand for certain receptors, influencing various biological pathways.

- Receptor Interaction : The compound is hypothesized to bind to neurokinin receptors, which are implicated in pain signaling and inflammation.

- Enzyme Modulation : It may also inhibit or activate specific enzymes, thereby altering metabolic pathways relevant to disease processes.

Biological Activity

Research indicates that compounds with oxalamide structures exhibit a range of biological activities. For instance:

- Antiproliferative Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation, suggesting potential applications in oncology.

- Neurogenic Inflammation : The ability to modulate neurokinin receptors indicates a role in managing conditions related to inflammation and pain.

Study 1: Anticancer Potential

A study investigated the antiproliferative effects of oxalamide derivatives on various cancer cell lines. The results indicated that certain structural modifications enhanced the inhibitory effects on cell growth, particularly in breast and colon cancer models.

Study 2: Neurokinin Receptor Binding

Another research effort focused on the binding affinities of similar compounds to neurokinin receptors. The findings suggested that modifications in the indoline structure could significantly impact binding efficiency and selectivity, potentially leading to new therapeutic agents for pain management.

Comparative Analysis with Related Compounds

To highlight the unique aspects of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole core, dimethylamino group | Selective 5-HT(1F) receptor agonist |

| N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramide | Indole core, ethyl-amide linkage | Potential antifungal agent |

| SR141716A | Piperidine ring | CB1 cannabinoid receptor antagonist |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related oxalamide derivatives, emphasizing substituent effects, molecular properties, and biological data where available:

*Estimated based on structural similarity to compound.

Key Structural and Functional Insights:

Indolin-5-yl (partially saturated indole) vs. indol-3-yl () may confer distinct conformational preferences, affecting target engagement or metabolic stability .

Metabolism and Safety: Oxalamides like S336 and its analogs undergo rapid hepatic metabolism without amide bond cleavage, suggesting a common metabolic pathway for this class . The dimethylamino group in the target compound and analog likely improves solubility, a critical factor for bioavailability .

Regulatory and Toxicity Profiles: S336 and related flavoring oxalamides exhibit high safety margins (NOEL = 100 mg/kg bw/day) with minimal toxicity, attributed to efficient metabolism and excretion . No toxicity data are available for the target compound, but structural similarities suggest comparable safety if metabolized similarly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.